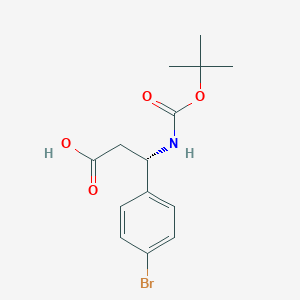

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

描述

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

属性

IUPAC Name |

(3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLGGRVTAXBHI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370333 | |

| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261165-06-4 | |

| Record name | (βS)-4-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.

Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate compound.

Reduction and Protection: The intermediate is then reduced, and the amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Final Product:

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

化学反应分析

Oxidation

-

Amino Group Oxidation: The Boc-protected amino group can undergo oxidation to form imines or nitriles. This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

-

Bromine Substitution: The para-bromine atom is susceptible to nucleophilic aromatic substitution, facilitated by activating groups on the phenyl ring. This reaction allows replacement of Br with hydroxyl, amino, or alkyl groups.

Reduction

-

Bromine Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution

-

Boc Deprotection: The tert-butoxycarbonyl group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid) to expose the free amine for further reactions .

Reaction Conditions and Reagents

Key Reaction Mechanisms

-

Nucleophilic Substitution: The bromine atom on the para-bromophenyl ring acts as a leaving group in reactions with nucleophiles (e.g., NH₃, OH⁻). The substitution follows an aromatic electrophilic mechanism, facilitated by electron-withdrawing groups.

Thermodynamic and Kinetic Data

| Property | Value | Citation |

|---|---|---|

| Melting Point | 143.8 °C | |

| Molecular Weight | 344.20 g/mol | |

| Solubility | Poor in water, soluble in DMF |

This compound’s reactivity profile makes it a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the development of chiral drugs and biologically active peptides.

科学研究应用

Drug Development

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is utilized in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

Antibody-Drug Conjugates (ADCs)

The compound is explored for use in antibody-drug conjugates due to its ability to link with antibodies effectively. This application is significant in targeted cancer therapies, where ADCs deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural properties allow it to interact with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms .

Protein Interaction Studies

The compound's ability to modify amino acids makes it a valuable tool in studying protein interactions and conformational changes. By incorporating this compound into peptides or proteins, researchers can investigate the effects on binding affinities and biological activity.

Synthesis of Peptide Derivatives

This compound serves as a building block for synthesizing various peptide derivatives. The Boc group allows for selective deprotection, facilitating the formation of complex peptide structures essential for drug design .

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural modifications can enhance efficacy against resistant strains of bacteria and viruses, making it a candidate for further development in antimicrobial therapies .

Case Studies

作用机制

The mechanism of action of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine. This allows the compound to participate in various biochemical pathways and reactions .

相似化合物的比较

Similar Compounds

- (S)-3-(4-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- (S)-3-(4-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- (S)-3-(4-Methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .

生物活性

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-β-phenylalanine, is a phenylalanine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, contributes to its biological activity, particularly in relation to antimicrobial properties and enzyme inhibition.

- IUPAC Name : 3-(4-bromophenyl)-N-(tert-butoxycarbonyl)-beta-alanine

- CAS Number : 261165-06-4

- Molecular Formula : C14H18BrNO4

- Molecular Weight : 344.20 g/mol

- Purity : 95%

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial action and enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against a range of pathogens. Notably, compounds structurally similar to this compound have shown effectiveness against multidrug-resistant bacteria and fungi.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | S. aureus | 16 µg/mL |

| Compound 2 | E. faecalis | 8 µg/mL |

| Compound 8 | E. coli | 16 µg/mL |

| Compound 10 | A. baumannii | >64 µg/mL |

These findings suggest that modifications to the phenylalanine backbone can enhance activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound has shown selective inhibition patterns across various CYP isoforms:

| CYP Isoform | Inhibition Activity |

|---|---|

| CYP1A2 | No |

| CYP2C19 | Yes |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

The selective inhibition of CYP2C19 may have implications for drug interactions and metabolism, making it a compound of interest in pharmacological studies .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically relevant pathogens. The results highlighted the compound's potential as a scaffold for developing new antibiotics targeting resistant strains .

- CYP Inhibition Studies : Another investigation focused on the interaction of this compound with different cytochrome P450 enzymes. The findings indicated that while it does not inhibit several key isoforms, its action on CYP2C19 could be leveraged to predict drug interactions in therapeutic settings .

常见问题

Q. What are the standard synthetic routes for (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Boc protection of an amino acid intermediate followed by coupling with a bromophenyl moiety. For example, tert-butoxycarbonyl (Boc) protection can be achieved using di-tert-butyl dicarbonate in the presence of a base like Et₃N in CH₂Cl₂ . Hydrolysis of esters to carboxylic acids (e.g., using LiOH in THF/water mixtures) is critical for final product isolation, with yields dependent on reaction time (≥2 hours) and pH control during acidification . Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. reflux) significantly impact stereochemical purity and byproduct formation.

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR. The chiral center’s stereochemistry can be confirmed via coupling constants in the propanoic acid backbone (e.g., δ 3.8–4.2 ppm for α-protons) .

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the Boc group, while the carboxylic acid O-H stretch appears as a broad peak near 2500–3000 cm⁻¹ .

- MS : High-resolution MS should show [M+H]⁺ or [M−H]⁻ ions corresponding to the molecular formula C₁₄H₁₇BrNO₄.

Q. What are the primary solubility and stability considerations for this compound in laboratory settings?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability is pH-dependent: the Boc group may hydrolyze under strongly acidic or basic conditions. Storage at −20°C in anhydrous environments is recommended to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in enantiomeric excess (ee) often arise from incomplete chiral induction or racemization during coupling. Strategies include:

- Using chiral auxiliaries or catalysts (e.g., DMAP in DCC-mediated couplings) to enhance stereocontrol .

- Monitoring ee via chiral HPLC with a cellulose-based column, comparing retention times to known standards .

- Adjusting reaction temperature (lower temperatures reduce racemization) and avoiding prolonged exposure to basic conditions .

Q. What methodologies optimize the compound’s bioavailability in pharmacokinetic studies?

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl esters) improves membrane permeability, as seen in related Boc-protected amino acid derivatives .

- Salt Formation : Sodium or potassium salts enhance aqueous solubility for in vivo assays .

- Metabolic Stability : Incubation with liver microsomes and LC-MS analysis identifies metabolic hotspots (e.g., debromination or Boc cleavage) .

Q. How do structural modifications impact its biological activity, and what computational tools validate these effects?

- Substitution Analysis : Replacing the 4-bromophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) alters binding affinity to target enzymes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with active sites .

- SAR Studies : Comparing IC₅₀ values of derivatives in enzyme inhibition assays reveals critical functional groups (e.g., Boc for steric shielding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。